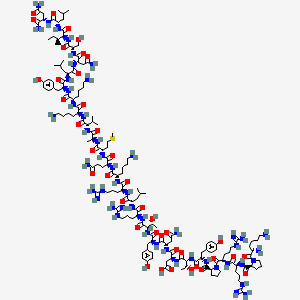

VIPhyb

Description

Properties

IUPAC Name |

(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C154H257N49O40S/c1-15-81(10)120(146(239)195-104(68-79(6)7)134(227)187-101(123(164)216)72-115(161)211)199-142(235)111(76-204)197-138(231)109(74-117(163)213)192-135(228)103(67-78(4)5)189-136(229)105(69-85-40-46-88(207)47-41-85)190-130(223)93(32-18-22-57-157)179-127(220)94(33-19-23-58-158)184-145(238)119(80(8)9)198-124(217)82(11)177-125(218)99(54-65-244-14)182-132(225)98(52-53-114(160)210)181-126(219)92(31-17-21-56-156)178-128(221)95(34-24-59-173-151(165)166)180-133(226)102(66-77(2)3)188-131(224)97(36-26-61-175-153(169)170)185-147(240)121(83(12)205)200-140(233)106(70-86-42-48-89(208)49-43-86)191-137(230)108(73-116(162)212)193-139(232)110(75-118(214)215)196-148(241)122(84(13)206)201-141(234)107(71-87-44-50-90(209)51-45-87)194-144(237)113-39-29-64-203(113)150(243)100(37-27-62-176-154(171)172)186-129(222)96(35-25-60-174-152(167)168)183-143(236)112-38-28-63-202(112)149(242)91(159)30-16-20-55-155/h40-51,77-84,91-113,119-122,204-209H,15-39,52-76,155-159H2,1-14H3,(H2,160,210)(H2,161,211)(H2,162,212)(H2,163,213)(H2,164,216)(H,177,218)(H,178,221)(H,179,220)(H,180,226)(H,181,219)(H,182,225)(H,183,236)(H,184,238)(H,185,240)(H,186,222)(H,187,227)(H,188,224)(H,189,229)(H,190,223)(H,191,230)(H,192,228)(H,193,232)(H,194,237)(H,195,239)(H,196,241)(H,197,231)(H,198,217)(H,199,235)(H,200,233)(H,201,234)(H,214,215)(H4,165,166,173)(H4,167,168,174)(H4,169,170,175)(H4,171,172,176)/t81-,82-,83+,84+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,119-,120-,121?,122?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYWUGLFWCEKAN-LPTVATHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C154H257N49O40S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3467.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125093-93-8 | |

| Record name | (Vip-neurotensin) hybrid antagonist | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125093938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

VIPhyb: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

VIPhyb is a synthetic peptide antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, primarily VPAC1, which is overexpressed in a variety of human cancers. By blocking the signaling pathways activated by VIP and the related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), this compound exhibits anti-proliferative and immunomodulatory effects, making it a promising candidate for cancer therapy. This guide provides an in-depth overview of the core mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Data Presentation

Table 1: In Vitro Efficacy of this compound and its Analogs

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its more potent analog, (N-stearyl, norleucine17)VIP hybrid ((SN)this compound), in various cancer cell lines.

| Compound | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |

| This compound | Non-Small Cell Lung Cancer | NCI-H157, NCI-H838 | 0.7 | [1][2][3] |

| This compound | Non-Small Cell Lung Cancer | NCI-H1299 | 0.5 | [4][5] |

| This compound | Glioblastoma | U87 | 0.5 | [6] |

| This compound | Small Cell Lung Cancer | NCI-H209 | 0.7 | [7] |

| (SN)this compound | Non-Small Cell Lung Cancer | NCI-H1299 | 0.03 | [4][8] |

| (SN)this compound | Pancreatic Cancer | Capan-2 | 0.01 | [9] |

Core Mechanism of Action

This compound functions as a competitive antagonist at VIP receptors, primarily VPAC1, and in some cases, PAC1. This blockade disrupts the downstream signaling cascades initiated by the endogenous ligands VIP and PACAP, which act as autocrine and paracrine growth factors in many cancers.

Signaling Pathway Inhibition

The primary signaling pathway inhibited by this compound is the adenylyl cyclase/cAMP/PKA cascade. In cancer cells, the binding of VIP or PACAP to their receptors activates Gs proteins, leading to increased intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including transcription factors like CREB, which promote the expression of genes involved in cell proliferation and survival, such as c-fos and c-myc. This compound prevents this entire sequence of events. In certain cancers like glioblastoma, this compound also inhibits PACAP-induced increases in cytosolic calcium.

Modulation of the Tumor Microenvironment

Recent evidence indicates that this compound can also exert anti-tumor effects by modulating the immune landscape within the tumor microenvironment. Specifically, this compound has been shown to influence the polarization of tumor-associated macrophages (TAMs), shifting them from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a generalized procedure for assessing the effect of this compound on cancer cell viability. Specific cell seeding densities and this compound concentrations should be optimized for each cell line.

References

- 1. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 2. A vasoactive intestinal peptide antagonist inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A vasoactive intestinal peptide antagonist inhibits the growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 8. (Stearyl, Norleucine17)VIP hybrid antagonizes VIP receptors on non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (N-stearyl, norleucine17) VIP hybrid inhibits the growth of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Vasoactive Intestinal Peptide Antagonist VIPhyb

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide distribution in both the central and peripheral nervous systems. It plays crucial roles in regulating intestinal motility, secretion, and vasodilation. VIP exerts its effects through interaction with two high-affinity G protein-coupled receptors (GPCRs), VPAC1 and VPAC2, which are members of the secretin-like (Class B) GPCR family. These receptors are also activated by the structurally related pituitary adenylate cyclase-activating polypeptide (PACAP). Upon activation, VPAC receptors primarily couple to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is pivotal in mediating the diverse physiological and pathological functions of VIP, including its emerging role in immunology and oncology.

Given VIP's involvement in the growth of various tumors and its immunomodulatory effects, the development of VIP receptor antagonists has become a significant area of research for therapeutic intervention. One such antagonist is VIPhyb, a hybrid peptide that acts as a broad-spectrum antagonist for VIP receptors. This compound was synthesized by replacing the C-terminal amino acids of VIP with a neurotensin sequence, a modification designed to increase membrane permeability. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its characterization.

Quantitative Data on this compound Activity

The pharmacological activity of this compound has been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data regarding its binding affinity and antagonist potency.

Table 1: In Vitro Inhibitory Potency of this compound

| Assay Type | Cell Line/System | Target Receptor(s) | Measured Parameter | Value | Reference |

| Competitive Binding | Lymphocytes | VIP Receptors | Half-maximal inhibition of VIP binding | 5 µM | |

| cAMP Generation | Lymphocytes | VIP Receptors | Maximal inhibition of VIP-induced cAMP | 10 µM | |

| Competitive Binding | Non-small cell lung cancer cells (NCI-H157, NCI-H838) | VIP Receptors | IC50 | 0.7 µM | |

| Competitive Binding | Glioblastoma cells (U87) | PAC1 Receptor | IC50 | 500 nM | |

| Cell Growth | Non-small cell lung cancer cells (NCI-H1299) | - | IC50 | 500 nM | |

| Competitive Binding | Cortical astrocytes | VIP Receptors | Ki (high-affinity site) | 45 pM | |

| Competitive Binding | Cortical astrocytes | VIP Receptors | Ki (low-affinity site) | 74 nM | |

| cAMP Accumulation | Cortical glia cultures | VIP Receptors | EC50 | 59 nM |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease Model | Dosing Regimen | Key Outcome | Reference |

| Nude Mice | Non-small cell lung cancer xenograft | 10 µ g/mouse , s.c., daily | ~80% inhibition of xenograft formation | |

| Nude Mice | Glioblastoma xenograft | 0.4 µg/kg | Inhibition of xenograft proliferation | |

| C57BL/6 and BALB/c Mice | Murine Cytomegalovirus (mCMV) infection | 10 µ g/mouse , s.c., daily for 1 week | Enhanced survival and viral clearance | |

| Mice | Dextran Sodium Sulfate (DSS)-induced colitis | 0.1-1 µM, i.p., daily for 11 days | Reduced inflammation |

Signaling Pathways and Mechanism of Action

This compound functions as a competitive antagonist at VIP receptors, including VPAC1, VPAC2, and PAC1. By binding to these receptors, it blocks the downstream signaling cascades initiated by the endogenous ligands VIP and PACAP. The primary signaling pathway inhibited by this compound is the Gαs-adenylyl cyclase-cAMP pathway.

In immune cells, this blockade enhances T-cell mediated antiviral and anti-leukemia responses. This compound has been shown to increase the numbers of effector/memory CD8+ T-cells, prevent the up-regulation of PD-L1, and increase the expression of co-stimulatory molecules like CD80 and CD86. Additionally, this compound can inhibit the proliferation of cancer cells, such as non-small cell lung cancer and glioblastoma.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of VIP receptor antagonists. Below are generalized protocols for key in vitro assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound (e.g., this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for VPAC receptors.

Materials:

-

Cell membranes expressing VPAC receptors (e.g., from transfected CHO cells or tumor cell lines).

-

Radioligand (e.g., 125I-VIP).

-

This compound at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

96-well filter plates and vacuum manifold.

-

Scintillation counter.

Procedure:

-

Preparation: Thaw cell membrane preparations on ice and resuspend in assay buffer to a final protein concentration of 3-20 µ g/well .

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled VIP (for non-specific binding).

-

50 µL of this compound at various dilutions (typically 10 concentrations over a five-log unit range).

-

50 µL of radioligand (e.g., 125I-VIP) at a fixed concentration (near its Kd).

-

150 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

-

Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (Functional Antagonism)

This assay measures the ability of an antagonist to inhibit the agonist-induced production of intracellular cAMP.

Objective: To determine the functional potency of this compound in blocking VIP-mediated cAMP production.

Materials:

-

Whole cells expressing VPAC receptors (e.g., CHO-K1 or HEK293-T cells).

-

VIP (agonist).

-

This compound at various concentrations.

-

Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell lysis buffer (provided with the kit).

Procedure:

-

Cell Culture: Plate cells in a 96- or 384-well plate and grow to the desired confluency.

-

Pre-incubation: Aspirate the culture medium and pre-incubate the cells with various concentrations of this compound in stimulation buffer for 15-30 minutes at room temperature.

-

Agonist Stimulation: Add VIP at a concentration that elicits 50-80% of the maximal response (EC50-EC80) to all wells except the basal control.

-

Incubation: Incubate for 30 minutes at room temperature.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Detection: Perform the cAMP detection assay following the kit protocol. This typically involves a competitive immunoassay format.

-

Data Analysis: Generate a standard curve using known cAMP concentrations. Plot the inhibition of VIP-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a potent, broad-spectrum antagonist of VIP receptors with demonstrated efficacy in inhibiting cancer cell growth and enhancing anti-viral and anti-tumor immune responses. Its mechanism of action involves the competitive blockade of VIP- and PACAP-induced signaling, primarily through the inhibition of the cAMP pathway. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working on the therapeutic modulation of the VIP system. Further optimization of this compound and related antagonists holds promise for the development of novel immunotherapies and cancer treatments.

An In-depth Technical Guide to the Inhibition of the VIPhyb Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vasoactive Intestinal Peptide (VIP) signaling pathway plays a crucial role in a diverse range of physiological processes, including neurotransmission, immune regulation, and cell proliferation. Dysregulation of this pathway has been implicated in the pathogenesis of various diseases, notably cancer and inflammatory disorders. Consequently, the targeted inhibition of VIP receptors presents a compelling therapeutic strategy. This technical guide provides a comprehensive overview of the VIPhyb signaling pathway, focusing on its inhibition by the synthetic antagonist, this compound. We delve into the molecular mechanisms of this compound action, present quantitative data on its efficacy, and provide detailed protocols for key experimental assays. Furthermore, this guide includes visual representations of the signaling cascade and experimental workflows to facilitate a deeper understanding of this important therapeutic target.

Introduction to the VIP Signaling Pathway

Vasoactive Intestinal Peptide (VIP) and the closely related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) are neuropeptides that exert their effects by binding to a class of G protein-coupled receptors (GPCRs). These receptors, namely VPAC1, VPAC2, and PAC1, are expressed in various tissues and cell types, mediating a wide array of biological responses.[1][2]

Upon ligand binding, these receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins. The primary signaling cascades initiated by VIP receptor activation include:

-

The Adenylyl Cyclase (AC) Pathway: Primarily mediated by the Gαs protein, this pathway leads to the production of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that activates Protein Kinase A (PKA).[1][2]

-

The Phospholipase C (PLC) Pathway: Activation of Gαq or Gαi proteins can stimulate Phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates Protein Kinase C (PKC).[1][2]

The downstream effects of these pathways are cell-type specific and can influence processes such as cell survival, proliferation, differentiation, and inflammation.

This compound: A Competitive Antagonist of VIP Receptors

This compound is a synthetic peptide that acts as a competitive antagonist at VPAC1, VPAC2, and PAC1 receptors.[2] By binding to these receptors, this compound prevents the endogenous ligands, VIP and PACAP, from initiating downstream signaling. This blockade effectively inhibits both the cAMP/PKA and PLC/PKC pathways, making this compound a valuable tool for studying the physiological roles of VIP signaling and a potential therapeutic agent for diseases characterized by overactive VIP receptor activity.[2]

Quantitative Analysis of this compound and Other VIP Receptor Antagonists

The efficacy of this compound and other VIP receptor antagonists has been quantified in various studies. The following tables summarize key inhibitory constants (IC50 and Ki) obtained from receptor binding and functional assays.

Table 1: Inhibitory Potency (IC50) of VIP Receptor Antagonists in Radioligand Binding Assays

| Antagonist | Receptor/Cell Line | Radioligand | IC50 (nM) | Reference |

| This compound | Glioblastoma (U87) | ¹²⁵I-PACAP-27 | 500 | [3] |

| This compound | Non-Small Cell Lung Cancer (NCI-H1299) | - | 500 | |

| (SN)this compound | Breast Cancer (MCF7, SKBR3, T47D, ZR75-1, MDA-MB231) | ¹²⁵I-VIP | 30-60 | |

| This compound | Breast Cancer (MDA-MB-231) | ¹²⁵I-VIP | 500 | [4] |

Table 2: Inhibitory Constants (Ki) of VIP Receptor Antagonists

| Antagonist | Receptor/Cell Culture | Assay | Ki (nM) | Reference |

| This compound Hybrid | Cortical Astrocytes (High Affinity Site) | ¹²⁵I-VIP Displacement | 0.045 | [5] |

| This compound Hybrid | Cortical Astrocytes (Low Affinity Site) | ¹²⁵I-VIP Displacement | 74 | [5] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Caption: this compound Signaling Pathway Inhibition.

Caption: Experimental Workflow for this compound Evaluation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of this compound for VIP receptors.

Materials:

-

Cell lines expressing VPAC1, VPAC2, or PAC1 receptors (e.g., U87 glioblastoma cells)

-

Radiolabeled ligand (e.g., ¹²⁵I-VIP or ¹²⁵I-PACAP-27)

-

Unlabeled this compound and VIP (for competition)

-

Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Cell Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add cell membranes, a fixed concentration of radiolabeled ligand, and varying concentrations of unlabeled this compound or VIP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through the filter plates.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

Objective: To assess the functional antagonism of this compound on VIP-induced cAMP production.

Materials:

-

Cells expressing the target VIP receptor

-

This compound and VIP

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

Cell lysis buffer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of VIP to stimulate cAMP production and incubate for a specified time (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 for the inhibition of VIP-stimulated cAMP production.

Cell Proliferation (MTT) Assay

Objective: To evaluate the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the this compound concentration to determine the IC50 for growth inhibition.

Clonogenic Assay

Objective: To assess the long-term effect of this compound on the colony-forming ability of cancer cells.

Materials:

-

Glioblastoma cell line (e.g., U87)

-

This compound

-

Complete culture medium

-

6-well plates

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treatment: Treat the cells with different concentrations of this compound.

-

Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Fixation and Staining:

-

Wash the colonies with PBS.

-

Fix the colonies with a suitable fixative (e.g., methanol).

-

Stain the colonies with crystal violet solution.

-

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group to assess the inhibitory effect of this compound on colony formation.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line for xenograft

-

This compound

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer this compound to the mice via a suitable route (e.g., intraperitoneal or subcutaneous injection) according to a predetermined dosing schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Data Analysis: Compare the tumor growth curves of the this compound-treated group with the control group to determine the anti-tumor efficacy.

Conclusion

The inhibition of the this compound signaling pathway represents a promising avenue for the development of novel therapeutics for a range of diseases. This compound, as a competitive antagonist of VIP receptors, has demonstrated significant potential in preclinical studies. This technical guide has provided a detailed overview of the this compound signaling pathway, its inhibition, and the experimental methodologies required for its characterization. The provided quantitative data, protocols, and diagrams serve as a valuable resource for researchers and drug development professionals working in this exciting field. Further research into the development of more potent and selective VIP receptor antagonists will be crucial for translating these findings into clinical applications.

References

- 1. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A vasoactive intestinal peptide antagonist inhibits the growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Breast cancer growth is inhibited by vasoactive intestinal peptide (VIP) hybrid, a synthetic VIP receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An antagonist to vasoactive intestinal peptide affects cellular functions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Functions of VIPhyb Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide array of biological functions, primarily mediated through its interaction with the VPAC1 and VPAC2 receptors, and to a lesser extent, the PAC1 receptor. These interactions trigger downstream signaling cascades that play crucial roles in immunomodulation, cancer progression, and various physiological processes. The development of antagonists to these receptors, such as the hybrid peptide VIPhyb, has provided powerful tools to probe the physiological roles of VIP and offers promising therapeutic avenues. This technical guide provides an in-depth overview of the biological functions of this compound antagonists, with a focus on their mechanism of action, quantitative data on their activity, detailed experimental protocols for their characterization, and visualization of the key signaling pathways they modulate.

Core Mechanism of Action

This compound is a synthetic peptide antagonist derived from VIP, where the C-terminal amino acids have been replaced with a sequence from neurotensin.[1] This modification allows this compound to bind to VIP receptors, primarily VPAC1, VPAC2, and PAC1, without initiating the downstream signaling cascade typically triggered by VIP.[1][2] By competitively inhibiting the binding of VIP and the related pituitary adenylate cyclase-activating polypeptide (PACAP), this compound effectively blocks their biological effects.[2][3]

The primary signaling pathway inhibited by this compound is the Gαs-adenylyl cyclase-cAMP-PKA cascade.[4][5] Upon agonist binding, VIP receptors activate the Gs alpha subunit, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[4] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[6][7] this compound antagonism prevents this entire cascade.[8] Additionally, VIP receptors can signal through Gαq to activate the Phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium and activate Protein Kinase C (PKC).[2][4] this compound is also predicted to inhibit this pathway.[2]

Quantitative Data on this compound Antagonist Activity

The efficacy of this compound and its derivatives has been quantified across various cell lines and experimental models. The following tables summarize key quantitative data, including inhibitory concentrations (IC50), binding affinities (Ki), and effective concentrations (EC50).

| Antagonist | Cell Line/Tissue | Receptor Target(s) | Assay Type | IC50 / Ki / EC50 | Reference |

| This compound | Human Glioblastoma (U87) | PAC1 | 125I-PACAP-27 Binding | IC50 = 500 nM | [9] |

| This compound | Human Breast Cancer (MDA-MB-231) | VIP Receptors | 125I-VIP Binding | IC50 = 0.5 µM | [10] |

| This compound | Human Pancreatic Cancer (Capan-2) | VPAC1 | 125I-VIP Binding | IC50 = 0.2 µM | [11] |

| This compound | Lymphocytes | VIP Receptors | 125I-VIP Binding | Half-maximal inhibition at 5 µM | [1][2] |

| This compound | Cortical Astrocytes | VIP Receptors | [125I]VIP Binding | Ki = 45 pM (high affinity), Ki = 74 nM (low affinity) | [3] |

| This compound | Cortical Glia | VIP Receptors | cAMP Accumulation | EC50 = 59 nM | [3] |

| (SN)this compound | Pancreatic Cancer (Capan-2) | VPAC1 | 125I-VIP Binding | IC50 = 0.01 µM | [11] |

Key Biological Functions and Applications

Immunomodulation

A significant area of research for this compound antagonists is in the field of immunology. VIP is known to have potent anti-inflammatory effects, and its blockade can enhance immune responses.

-

Enhancement of T-Cell Immunity: Treatment with this compound has been shown to increase the numbers of CD8+ T-cells.[8] This is a critical aspect of anti-tumor and anti-viral immunity.

-

Reduction of PD-1 Expression: this compound administration leads to reduced expression of the co-inhibitory receptor PD-1 on T-cells.[8] PD-1 is a key immune checkpoint, and its downregulation can reinvigorate exhausted T-cells.

-

Increased Pro-inflammatory Cytokine Secretion: By blocking the immunosuppressive effects of VIP, this compound treatment results in higher secretion of pro-inflammatory cytokines such as IFNγ and TNF-α by T-cells and NK cells.[2][8]

-

Antiviral and Anti-leukemia Activity: These immunomodulatory effects translate into tangible therapeutic benefits, with this compound demonstrating enhanced viral clearance in murine cytomegalovirus (mCMV) models and significant anti-leukemia activity in murine models of acute leukemia.[2][8]

Oncology

This compound antagonists have demonstrated direct and indirect anti-cancer effects in a variety of tumor types.

-

Inhibition of Cancer Cell Proliferation: this compound has been shown to inhibit the growth of glioblastoma, non-small cell lung cancer, breast cancer, and pancreatic cancer cells in vitro and in vivo.[9][11]

-

Antagonism of Autocrine/Paracrine Growth Loops: Many tumors secrete VIP, which can act as a growth factor. This compound can disrupt these autocrine and paracrine signaling loops.

-

Synergy with Chemotherapy: this compound has been shown to enhance the cytotoxic effects of chemotherapeutic agents like taxol and doxorubicin in breast cancer models.

Experimental Protocols

Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of a this compound antagonist to VIP receptors.

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the target VIP receptor subtype.

-

Radioligand: Use a radiolabeled ligand such as 125I-VIP.

-

Assay Buffer: A typical buffer would be 25 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.

-

Competition Binding:

-

In a 96-well plate, add a constant concentration of 125I-VIP to each well.

-

Add increasing concentrations of the unlabeled this compound antagonist.

-

For non-specific binding, add a high concentration of unlabeled VIP.

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.[12]

cAMP Accumulation Assay

This protocol measures the ability of a this compound antagonist to inhibit agonist-induced cAMP production.

-

Cell Culture: Plate cells expressing the target VIP receptor in a 96-well plate and grow to near confluency.

-

Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Antagonist Treatment: Add increasing concentrations of the this compound antagonist to the wells and incubate for a short period (e.g., 15 minutes).

-

Agonist Stimulation: Add a fixed concentration of a VIP receptor agonist (e.g., VIP) to stimulate cAMP production.

-

Incubation: Incubate for a defined time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 value.

MTT Cell Proliferation Assay

This colorimetric assay assesses the impact of this compound on cell viability and proliferation.[13]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

-

Treatment: Treat the cells with various concentrations of the this compound antagonist for a specified duration (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the antagonist concentration to determine the IC50 value.

Clonogenic Assay

This assay determines the ability of single cells to form colonies after treatment with a this compound antagonist, assessing long-term cell survival.[15]

-

Cell Seeding: Plate a low, known number of cells in petri dishes or 6-well plates.[16]

-

Treatment: Treat the cells with the this compound antagonist at various concentrations.

-

Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.[16]

-

Fixation and Staining: Fix the colonies with a solution like methanol or glutaraldehyde and then stain them with crystal violet.[15]

-

Colony Counting: Count the number of colonies (typically defined as containing at least 50 cells).

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment concentration compared to the untreated control.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer the this compound antagonist via a suitable route (e.g., subcutaneous or intraperitoneal injection) at a predetermined dose and schedule.[8] A control group should receive a vehicle solution.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the anti-tumor effect.

Signaling Pathways and Visualizations

VIP Receptor Signaling and this compound Antagonism

The following diagram illustrates the canonical VIP receptor signaling pathway and the point of inhibition by this compound antagonists.

Caption: VIP receptor signaling cascade and this compound antagonism.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical workflow for evaluating the anti-cancer properties of a this compound antagonist.

Caption: Experimental workflow for this compound antagonist evaluation.

Conclusion and Future Directions

This compound antagonists have emerged as invaluable research tools and potential therapeutic agents. Their ability to modulate the immune system and inhibit cancer cell growth highlights their promise in oncology and immunology. Future research will likely focus on the development of more potent and selective antagonists for specific VIP receptor subtypes, as well as combination therapies with other modalities such as immune checkpoint inhibitors and conventional chemotherapy. A deeper understanding of the nuanced roles of each VIP receptor in different physiological and pathological contexts will be crucial for the clinical translation of these promising compounds.

References

- 1. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice | PLOS One [journals.plos.org]

- 3. An antagonist to vasoactive intestinal peptide affects cellular functions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of Phosphorylated cAMP Response Element Binding Protein (pCREB) in Bladder Afferent Pathways in VIP−/− Mice with Cyclophosphamide (CYP)-induced Cystitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IGF-I and vasoactive intestinal peptide (VIP) regulate cAMP-response element-binding protein (CREB)-dependent transcription via the mitogen-activated protein kinase (MAPK) pathway in pituitary cells: requirement of Rap1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Administration of a vasoactive intestinal peptide antagonist enhances the autologous anti-leukemia T cell response in murine models of acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A vasoactive intestinal peptide antagonist inhibits the growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Breast cancer growth is inhibited by vasoactive intestinal peptide (VIP) hybrid, a synthetic VIP receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (N-stearyl, norleucine17) VIP hybrid inhibits the growth of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

VIPhyb: A Novel Peptide Antagonist for the Modulation of T-Cell Immunity

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vasoactive Intestinal Peptide (VIP) is an endogenous neuropeptide that exerts potent anti-inflammatory effects, often contributing to an immunosuppressive tumor microenvironment and hindering effective anti-cancer and anti-viral immune responses. VIPhyb, a synthetic peptide antagonist of VIP receptors, has emerged as a promising immunomodulatory agent. By blocking the inhibitory signals of the VIP pathway, this compound enhances T-cell-mediated immunity, leading to increased proliferation, effector cytokine production, and reduced expression of exhaustion markers. This document provides a comprehensive technical overview of this compound's mechanism of action, its effects on T-cell immunity supported by quantitative data, detailed experimental protocols for its study, and visual representations of the key pathways and workflows.

Introduction to this compound and the VIP Signaling Axis

This compound is a hybrid peptide antagonist designed to block the signaling of Vasoactive Intestinal Peptide (VIP) through its receptors, primarily VPAC1 and VPAC2, which are expressed on T-lymphocytes.[1][2][3] VIP, a 28-amino acid neuropeptide, is known to suppress T-cell activation and promote a shift towards a Th2-type immune response, which is often less effective in clearing tumors and viral infections.[4] By competitively inhibiting VIP binding, this compound effectively removes this immunosuppressive brake, thereby unleashing a more robust Th1-type anti-tumor and anti-viral T-cell response.

Mechanism of Action: Antagonism of the VIP Signaling Pathway

The canonical VIP signaling pathway in T-cells is initiated by the binding of VIP to its G-protein coupled receptors, VPAC1 and VPAC2. This interaction activates the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the transcription of genes that lead to reduced T-cell proliferation and suppressed pro-inflammatory cytokine production. This compound acts as a competitive antagonist at the VPAC receptors, preventing this signaling cascade and thereby promoting T-cell activation.

Quantitative Effects of this compound on T-Cell Immunity

This compound has been demonstrated to significantly enhance T-cell-mediated immune responses in various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of this compound in Murine Leukemia Models

| Model | Treatment Group | Survival Rate | Key Findings | Reference |

| C1498 AML | Vehicle Control | 0-20% | - | [3] |

| This compound | 30-50% | Significantly enhanced survival | [3] | |

| C1498 AML | PBS Control | 0% (at day 55) | - | [5] |

| Single-dose this compound (day -1) | 80% (at day 80) | Prophylactic treatment is highly effective | [5] | |

| LBRM T-cell Lymphoma | PBS Control | 0% (at day 55) | - | [5] |

| Single-dose this compound (day -1) | 80% (at day 80) | Prophylactic treatment is highly effective | [5] |

Table 2: Effects of this compound on T-Cell Phenotype and Function

| Parameter | Cell Type | Treatment | Observation | Reference |

| PD-1 Expression | CD4+ and CD8+ T-cells | This compound (in vivo) | Significantly lower frequency of PD-1 expressing T-cells | [3][6] |

| Cytokine Secretion | T-cells | This compound (in vivo) | Significantly increased secretion of IFN-γ and TNF-α | [6] |

| T-cell Proliferation | Human T-cells (in vitro) | Idelalisib + this compound | Mean of 83.7% more T-cells cultured from lymphoma patients | [7] |

| Effector Phenotype | Human T-cells (in vitro) | Idelalisib + this compound | Mean of 54.4% CD27+CD28+ T-cells vs 27.4% in control | [7] |

| Antigen-Specific T-cells | CD8+ T-cells (mCMV model) | This compound (in vivo) | Increased numbers of mCMV-M45 epitope-peptide-MHC-I tetramer+ CD8+ T-cells | [8] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the function of this compound.

In Vitro T-Cell Proliferation Assay (CFSE-based)

This protocol is used to assess the impact of this compound on T-cell proliferation in response to stimulation.

-

T-Cell Isolation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using negative selection magnetic beads.

-

CFSE Labeling: Resuspend isolated T-cells at 1x10^6 cells/mL in PBS and add CFSE to a final concentration of 0.5-1 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding fetal bovine serum.

-

Cell Culture: Plate CFSE-labeled T-cells in 96-well plates at a density of 2x10^5 cells/well.

-

Stimulation and Treatment: Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio. Add this compound at desired concentrations (e.g., daily addition).

-

Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.

-

Flow Cytometry Analysis: Harvest cells and analyze by flow cytometry. Gate on live, single T-cells and measure the dilution of CFSE fluorescence as an indicator of cell division.

References

- 1. A NOVEL VIP SIGNALING PATHWAY IN T CELLS cAMP→ Protein Tyrosine Phosphatase (SHP-2?)→JAK2/STAT4→Th1 differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Administration of a vasoactive intestinal peptide antagonist enhances the autologous anti-leukemia T cell response in murine models of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Altered expression of vasoactive intestinal peptide receptors in T lymphocytes and aberrant Th1 immunity in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Administration of a vasoactive intestinal peptide antagonist significantly enhances the autologous anti-leukemia T cell response in a murine model of AML - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improving T-cell expansion and function for adoptive T-cell therapy using ex vivo treatment with PI3Kδ inhibitors and VIP antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

VIPhyb's Effect on PD-1 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VIPhyb, a Vasoactive Intestinal Peptide (VIP) receptor antagonist, and its modulatory effects on the programmed cell death protein 1 (PD-1) immune checkpoint.[1][2] By blocking the immunosuppressive VIP signaling pathway, this compound has emerged as a novel immunomodulatory agent that enhances T-cell-dependent anti-tumor and antiviral responses.[3][4] This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and illustrates the critical signaling and logical pathways involved.

Core Mechanism of Action: Antagonism of the VIP-PD-1 Axis

Vasoactive Intestinal Peptide (VIP) is a neuroendocrine peptide that exerts potent anti-inflammatory and immunosuppressive effects by binding to its receptors, VPAC1 and VPAC2, which are expressed on immune cells, including T cells.[3][5][6] This interaction triggers downstream signaling cascades, such as the activation of CREB, which leads to reduced T-cell proliferation, decreased secretion of pro-inflammatory cytokines, and critically, the upregulation of inhibitory checkpoint molecules like PD-1.[3][6]

This compound is a peptide antagonist designed to block VIP from binding to its receptors.[7] By inhibiting this initial signaling event, this compound effectively prevents the downstream immunosuppressive effects. A primary consequence of this blockade is the significant reduction of PD-1 expression on the surface of activated CD4+ and CD8+ T cells.[3] This action is analogous to checkpoint blockade strategies, rejuvenating T-cell effector functions within the tumor microenvironment or in settings of chronic infection.[3][5] The interference of this pathway appears to be specific to the T-cell axis, as this compound was not shown to affect the expression of the PD-1 ligand, PD-L1, on tumor cells.[3]

Quantitative Data on PD-1 Expression

Multiple preclinical studies have quantified the effect of this compound on PD-1 expression across various models. The data consistently demonstrate a significant reduction in the frequency of PD-1-positive T cells following this compound administration.

Table 1: Effect of this compound on PD-1 Expression in Murine Leukemia Models

| Cell Type | Model | Treatment | Time Point | Result | Citation |

|---|---|---|---|---|---|

| CD4+ T Cells | C1498 AML | This compound | Day 15 | Significant reduction in PD-1 frequency vs. control | [3] |

| CD8+ T Cells | C1498 AML | this compound | Day 15 & 30 | Reduced PD-1 expression |[3] |

Table 2: Effect of this compound on PD-1 Expression in a Murine Viral Infection Model

| Cell Type | Model | Treatment | Time Point | Result | Citation |

|---|---|---|---|---|---|

| Activated CD8+ T Cells | mCMV Infection | This compound | Day 10 | Upregulation of PD-1 from 0% to >60% in controls was "nearly completely blocked" | [5][8] |

| Activated CD4+ T Cells | mCMV Infection | this compound | - | No difference in PD-1 expression kinetics observed |[8] |

Table 3: Effect of this compound on PD-1 Expression in an In Vitro Alloreactivity Model

| Cell Type | Model | Treatment | Time Point | Result | Citation |

|---|---|---|---|---|---|

| CD8+ T Cells | Mixed Lymphocyte Reaction (MLR) | This compound | Day 5 & 7 | Significant decrease in PD-1 expression | [9] |

| All T Cells | Mixed Lymphocyte Reaction (MLR) | this compound | Day 3 | Increased early co-upregulation of CD69 and PD-1, indicating activation |[9] |

Experimental Protocols

The following sections detail the generalized methodologies used in studies investigating this compound's effect on PD-1 expression.

This protocol describes a typical workflow for assessing this compound's efficacy in a murine leukemia model.

-

Tumor Inoculation: Mice are injected intravenously with a leukemia cell line, such as 1 x 10^6 C1498 myeloid leukemia cells.[10]

-

Treatment Regimen: Following tumor engraftment confirmation (e.g., on day 6), mice receive daily subcutaneous injections of this compound (e.g., 10 µg) or a vehicle control (e.g., PBS) for a specified duration (e.g., 10 days).[3][10]

-

Sample Collection: Peripheral blood and spleen samples are collected at defined time points (e.g., day 15 and day 30 post-inoculation) for analysis.[3]

-

Flow Cytometry Analysis:

-

Single-cell suspensions are prepared from blood and spleen samples.

-

Cells are stained with a panel of fluorescently-conjugated antibodies against surface markers, including CD3, CD4, CD8, and PD-1. Additional markers for T-cell subsets, such as CD44 and CD62L, can be included to identify effector and memory populations.[3]

-

Stained cells are analyzed on a flow cytometer to quantify the frequency of PD-1 expressing cells within the CD4+ and CD8+ T-cell gates.

-

This protocol is used to assess the direct effect of this compound on T-cell activation and PD-1 expression in response to alloantigens.

-

Cell Preparation: Responder T cells are isolated and labeled with a proliferation-tracking dye like CFSE. Stimulator cells (e.g., splenocytes) are irradiated to prevent their proliferation.

-

Co-culture: Responder and stimulator cells are co-cultured in a one-way MLR setup.

-

Treatment: Increasing doses of this compound are added to the culture medium at the start of the experiment.[9]

-

Time-Course Analysis: Cells are harvested at various time points (e.g., days 3, 5, and 7).[9]

-

Flow Cytometry Analysis: Harvested cells are stained with antibodies for T-cell markers (CD4, CD8) and activation/exhaustion markers (CD69, PD-1).

-

Data Interpretation: T-cell proliferation is measured by the dilution of the CFSE dye. The expression levels of PD-1 on CD4+ and CD8+ T cells are quantified to determine the effect of this compound.[9]

Functional Consequences and Synergistic Potential

The this compound-mediated reduction in PD-1 expression is a critical upstream event that unleashes a cascade of anti-tumor immune responses. By alleviating the PD-1 inhibitory signal, T cells exhibit enhanced functionality.

-

Enhanced T-Cell Function: T cells in this compound-treated mice show increased proliferation and heightened secretion of pro-inflammatory cytokines, including IFNγ and TNF-α.[3] This results in a more robust and effective T-cell-mediated attack against malignant cells.

-

Reduced Tumor Burden and Improved Survival: The functional enhancement of T cells translates directly to significant therapeutic benefits, including reduced tumor burden and enhanced survival in murine leukemia models.[3]

-

Synergy with Anti-PD-1 Antibodies: The mechanism of this compound is complementary to that of anti-PD-1 monoclonal antibodies. Studies have shown that combining this compound with PD-1 blockade results in a synergistic enhancement of anti-tumor immunity, leading to significantly improved tumor growth suppression and survival compared to either agent alone.[6][11][12] This suggests that blocking the initial upregulation of PD-1 with this compound can potentiate the effects of antibodies designed to block the ligand-receptor interaction.

Conclusion

This compound represents a promising therapeutic agent that targets the Vasoactive Intestinal Peptide pathway to modulate T-cell function. Its ability to significantly reduce the expression of the PD-1 inhibitory receptor provides a distinct mechanism for immune checkpoint modulation. The preclinical data strongly support its role in enhancing T-cell-mediated immunity, leading to improved control of malignancies and viral infections. Furthermore, its synergistic potential with direct PD-1 inhibitors opens new avenues for combination immunotherapy strategies, positioning the VIP signaling axis as a critical target for drug development in immuno-oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Administration of a vasoactive intestinal peptide antagonist enhances the autologous anti-leukemia T cell response in murine models of acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an antagonist of vasoactive intestinal peptide receptor, enhances cellular antiviral immunity in murine cytomegalovirus infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting vasoactive intestinal peptide-mediated signaling enhances response to immune checkpoint therapy in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Vasoactive Intestinal Peptide Antagonist Inhibits the Growth of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice | PLOS One [journals.plos.org]

- 9. ashpublications.org [ashpublications.org]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. ETD | Vasoactive Intestinal Peptide Antagonist Enhances T cell Proliferation and Synergizes with PD-1 Antibodies to Promote Anti-Melanoma T cell Immune Responses | ID: h128nd71m | Emory Theses and Dissertations [etd.library.emory.edu]

- 12. The VIPR2-selective antagonist KS-133 changes macrophage polarization and exerts potent anti-tumor effects as a single agent and in combination with an anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]

VIPhyb in Virology: A Technical Guide to an Emerging Antiviral Strategy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Exploratory studies have identified VIPhyb, a potent Vasoactive Intestinal Peptide (VIP) receptor antagonist, as a promising agent in the field of virology. Research, primarily centered on murine cytomegalomegalovirus (mCMV) models, indicates that by blocking VIP signaling, this compound can significantly enhance the host's cellular antiviral immunity. This leads to improved viral clearance, reduced pathology, and increased survival. The mechanism of action involves the modulation of key immune checkpoints and the bolstering of both innate and adaptive immune responses. This technical guide provides an in-depth overview of the current understanding of this compound's role in virology, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

Introduction

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with known immunomodulatory functions, often acting to suppress Th1-mediated cellular immunity[1]. The strategic blockade of VIP receptors, therefore, presents a novel therapeutic avenue for enhancing antiviral responses. This compound, a VIP receptor antagonist, has been shown to effectively inhibit VIP signaling, thereby increasing T-cell immunity and downregulating the immune checkpoint molecule PD-1[2]. Its potential has been notably demonstrated in the context of cytomegalovirus (CMV) infection, a significant pathogen, especially in immunocompromised individuals[1][2]. This document serves as a comprehensive resource on the exploratory studies of this compound in virology.

Mechanism of Action

This compound functions as a competitive antagonist of VIP receptors, which include VPAC1, VPAC2, and PAC1. These are G-protein coupled receptors (GPCRs) that, upon activation by VIP, primarily signal through the adenylyl cyclase/cAMP/PKA pathway, leading to a dampening of immune responses[3][4]. By blocking VIP binding, this compound effectively inhibits this signaling cascade.

In the context of viral infections, this antagonism has several downstream effects:

-

Enhanced T-Cell and NK Cell Function: this compound treatment leads to an increase in the numbers of effector/memory CD8+ T-cells and mature Natural Killer (NK) cells[1]. It also boosts the production of pro-inflammatory cytokines such as IFN-γ and TNF-α by these cells, which are crucial for viral control[1].

-

Modulation of Immune Checkpoints: A key mechanism of this compound's action is the prevention of PD-L1 and PD-1 upregulation on dendritic cells (DCs) and activated CD8+ T-cells, respectively, following a viral infection. This blockade of an inhibitory axis is critical for a sustained antiviral T-cell response[1].

-

Improved Antigen Presentation: this compound treatment enhances the expression of co-stimulatory molecules (CD80, CD86) and MHC-II on both conventional and plasmacytoid DCs, leading to more effective antigen presentation and T-cell activation[1].

-

Increased Type I Interferon Synthesis: The blockade of VIP signaling by this compound results in increased production of Type I interferons, which are central to the innate antiviral response[1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from exploratory studies of this compound in a murine cytomegalovirus (mCMV) infection model.

Table 1: Effect of this compound on Survival and Viral Load in mCMV-Infected Mice

| Parameter | Mouse Strain | Treatment Group | Outcome | Reference |

| Survival | BALB/c | This compound | Markedly enhanced survival | [1] |

| C57BL/6 | This compound | Markedly enhanced survival | [1] | |

| Liver Viral Load | BALB/c | This compound | 3-4 fold reduction in PFU | [5] |

| C57BL/6 | This compound | 3-4 fold reduction in PFU | [5] |

Table 2: Immunological Effects of this compound Treatment in mCMV-Infected Mice

| Cell Type/Molecule | Parameter Measured | Effect of this compound Treatment | Reference |

| CD8+ T-cells | Number of effector/memory cells | Increased | [1] |

| PD-1 Expression | Decreased | [1] | |

| IFN-γ and TNF-α expression | Increased | [1] | |

| NK Cells | Number of mature cells | Increased | [1] |

| IFN-γ and TNF-α expression | Increased | [1] | |

| Dendritic Cells | PD-L1 Expression | Decreased | [1] |

| CD80, CD86, MHC-II Expression | Enhanced | [1] | |

| Cytokines | Type-I IFN Synthesis | Increased | [1] |

| Regulatory T-cells (Tregs) | Percentage in spleen | Lowered | [1] |

| Serum VEGF | Levels | Significantly decreased | [1] |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the study of this compound in a murine virology model.

Murine Cytomegalovirus (mCMV) Infection Model

-

Virus Propagation: Murine CMV (Smith strain) is propagated in murine embryonic fibroblasts (MEFs). A more virulent form of mCMV can be prepared from the salivary glands of infected mice[2].

-

Animal Models: Both BALB/c (mCMV susceptible) and C57BL/6 (mCMV resistant) mouse strains are used to assess the efficacy of this compound in different genetic backgrounds[1].

-

Infection Protocol: Mice are infected via intraperitoneal (i.p.) injection with a specified dose of mCMV (e.g., low-dose and high-dose challenges)[5].

-

This compound Administration: this compound is administered via daily subcutaneous (s.c.) injections, typically starting one day prior to infection and continuing for a specified duration (e.g., 7 days)[1][5]. A typical dose is 10 µ g/mouse [5].

-

Monitoring: Animal body weight and survival are monitored daily. At specified time points post-infection, organs such as the liver, lungs, and spleen are harvested for analysis[1][5].

Viral Load Quantification (Plaque Assay)

-

Sample Preparation: Harvested organs (e.g., liver) are homogenized in a culture medium[2].

-

Cell Culture: A monolayer of permissive cells, such as M2-10B4 bone marrow stromal cells or MEFs, is prepared in multi-well plates[6].

-

Infection: Serial dilutions of the organ homogenate are added to the cell monolayers and incubated to allow for viral entry[6].

-

Overlay: After incubation, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose) to restrict viral spread to adjacent cells[6][7].

-

Plaque Visualization and Counting: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet). Plaques, which are clear zones where cells have been lysed by the virus, are then counted. The viral titer is calculated in plaque-forming units (PFU) per milliliter or gram of tissue[6][7].

Immune Cell Analysis (Flow Cytometry)

-

Spleen Cell Suspension: Spleens are harvested and processed to create a single-cell suspension. This involves mechanical dissociation followed by red blood cell lysis[8][9].

-

Surface Staining: The splenocytes are stained with a cocktail of fluorochrome-conjugated antibodies specific for various cell surface markers to identify different immune cell populations (e.g., CD3, CD4, CD8 for T-cells; NK1.1 for NK cells; CD11c for DCs) and activation/exhaustion markers (e.g., PD-1, CD69, CD25)[5][8].

-

Intracellular Cytokine Staining: For cytokine analysis, cells are stimulated in vitro (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., brefeldin A) to allow for intracellular cytokine accumulation. The cells are then fixed and permeabilized, followed by staining with antibodies against intracellular cytokines like IFN-γ and TNF-α[10][11].

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. A standardized gating strategy is used to identify and quantify the different immune cell subsets and their cytokine production[4].

Visualizations

Signaling Pathways

Caption: this compound antagonizes VIP receptors, inhibiting the cAMP/PKA pathway and boosting antiviral responses.

Experimental Workflow

Caption: Workflow for evaluating this compound's efficacy in a murine CMV infection model.

Conclusion and Future Directions

The exploratory studies on this compound in virology have laid a strong foundation for a novel immunotherapeutic approach to treating viral infections. By targeting the VIP signaling pathway, this compound effectively dismantles a natural brake on the immune system, leading to a more robust and effective antiviral response. The data from murine models of CMV infection are compelling, demonstrating significant improvements in viral clearance and survival.

Future research should aim to:

-

Elucidate the efficacy of this compound against a broader range of viruses, particularly those where a strong T-cell response is critical for clearance.

-

Investigate the potential for synergistic effects when this compound is used in combination with other antiviral agents or immunotherapies.

-

Conduct preclinical toxicology and pharmacokinetic studies to pave the way for potential clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. A NOVEL VIP SIGNALING PATHWAY IN T CELLS cAMP→ Protein Tyrosine Phosphatase (SHP-2?)→JAK2/STAT4→Th1 differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an Antagonist of Vasoactive Intestinal Peptide Receptor, Enhances Cellular Antiviral Immunity in Murine Cytomegalovirus Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Vasoactive Intestinal Peptide Induces Cell Cycle Arrest and Regulatory Functions in Human T Cells at Multiple Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of human natural killer activity by vasoactive intestinal peptide (VIP) family. VIP, glucagon and GHRF specifically inhibit NK activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Vasoactive Intestinal Peptide (VIP) on NKG2D Signal Pathway and Its Contribution to Immune Escape of MKN45 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Administration of a vasoactive intestinal peptide antagonist enhances the autologous anti-leukemia T cell response in murine models of acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

VIPhyb's Impact on Inflammatory Cytokine Profiles: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the mechanism and impact of VIPhyb, a Vasoactive Intestinal Peptide (VIP) receptor antagonist, on the production and regulation of inflammatory cytokines. It synthesizes findings from preclinical research to provide a comprehensive overview for scientific and drug development applications.

Executive Summary

Vasoactive Intestinal Peptide (VIP) is a neuropeptide recognized for its potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokine production. This compound, a pharmacological antagonist of VIP receptors, counteracts this effect. By blocking the signaling pathways of VIP and related peptides, this compound effectively removes an endogenous brake on the immune system. This leads to an enhanced inflammatory response, characterized by the increased production of key inflammatory cytokines. This guide provides an in-depth analysis of the signaling pathways involved, quantitative effects on cytokine profiles, and the experimental methodologies used to determine these effects.

This compound Mechanism of Action

This compound functions as a competitive antagonist at all three major receptors for VIP and the structurally related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP):

-

VPAC1 (Vasoactive Intestinal Polypeptide Receptor 1)

-

VPAC2 (Vasoactive Intestinal Polypeptide Receptor 2)

-

PAC1 (Pituitary Adenylate Cyclase-Activating Polypeptide 1 Receptor)

By binding to these G-protein coupled receptors, this compound prevents the binding of endogenous ligands like VIP and PACAP.[1] This blockade inhibits downstream signaling cascades that are normally initiated by VIP, which are crucial for its immunosuppressive effects.[1][2] The primary consequence of this antagonism is the potentiation of inflammatory responses.[1]

Vasoactive Intestinal Peptide (VIP) Signaling Pathway

To understand the impact of this compound, it is essential to first understand the canonical anti-inflammatory signaling pathway of VIP. VIP binding to its receptors, primarily VPAC1 on macrophages and dendritic cells, initiates a cascade that suppresses inflammation.[2][3] Key downstream effects include the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1, and the promotion of anti-inflammatory mediators.[2][4] this compound blocks this entire process at its inception.

Caption: VIP signaling pathway and the antagonistic action of this compound.

Impact of this compound on Cytokine Profiles

Studies utilizing murine models of cytomegalovirus (mCMV) infection have demonstrated that the blockade of VIP signaling by this compound leads to a significant enhancement of inflammatory cytokine production.[1] This is consistent with the removal of VIP's natural immunosuppressive tone.

Quantitative Data Summary

The following table summarizes the observed changes in serum cytokine levels in mCMV-infected C57BL/6 mice treated with this compound compared to control groups.

| Cytokine | Change with this compound Treatment | Time Point of Observation | Significance | Reference |

| IFN-α | Significantly Increased | Day 2 post-infection | p < 0.05 | [1] |

| IFN-β | Significantly Increased | Day 2 post-infection | p < 0.05 | [1] |

| Other Inflammatory Cytokines | Enhanced Expression (in T-cells & NK cells) | Not specified | Qualitative | [1] |

Note: The data indicates that this compound treatment enhances the expression of inflammatory cytokines, particularly type I interferons, in the context of a viral challenge.

Experimental Protocols

The following sections describe the methodologies employed in the key studies investigating the effects of this compound.

In Vivo Murine Model of mCMV Infection

A murine model of cytomegalovirus infection was used to evaluate the in vivo immunological effects of this compound.[1]

-

Animal Model: C57BL/6 (Th1-polarized) and BALB/c (Th2-polarized) mice.

-

This compound Administration: Daily subcutaneous (s.c.) injections of 10 µg of this compound for seven consecutive days.[1] Control groups received injections of a phosphate-buffered saline (PBS) vehicle.

-

Infection: On day 0 (concurrent with the first injection), mice were infected with a low dose of murine cytomegalovirus (mCMV).[1]

-

Sample Collection: Serum and splenocytes were collected at multiple time points (e.g., 0, 1, 2, 3, 7, 10, and 17 days) post-infection for analysis.[1]

-

Toxicity Monitoring: Animal well-being was monitored daily, assessing activity, body weight, fur texture, posture, and skin integrity.[1]

Cytokine Quantification

-